2-(2-Bromo-5-fluorophenyl)propan-2-ol

Description

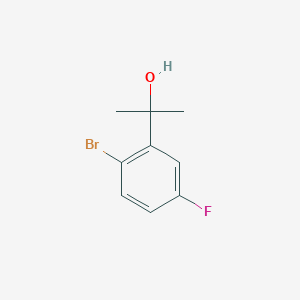

2-(2-Bromo-5-fluorophenyl)propan-2-ol (CAS: 853271-16-6) is a halogenated aromatic alcohol with the molecular formula C₉H₁₀BrFO and a molecular weight of 233.08 g/mol. It features a propan-2-ol backbone attached to a phenyl ring substituted with bromine (2-position) and fluorine (5-position). This compound is primarily used in research settings as a synthetic intermediate, particularly in medicinal chemistry for developing bioactive molecules . It is stored at 2–8°C under dry, sealed conditions to prevent degradation .

Properties

Molecular Formula |

C9H10BrFO |

|---|---|

Molecular Weight |

233.08 g/mol |

IUPAC Name |

2-(2-bromo-5-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H10BrFO/c1-9(2,12)7-5-6(11)3-4-8(7)10/h3-5,12H,1-2H3 |

InChI Key |

DXOUJUXXPOBYPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)F)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(2-Bromo-5-methylphenyl)propan-2-ol

- Molecular Formula : C₁₀H₁₃BrO

- Molecular Weight : 229.11 g/mol

- Key Differences: Substitution: A methyl group replaces the fluorine atom at the 5-position of the phenyl ring. Electronic Effects: The methyl group is electron-donating, increasing electron density on the aromatic ring, while fluorine is electron-withdrawing. This difference impacts reactivity in electrophilic substitution reactions and interactions with biological targets . However, fluorine’s electronegativity may improve metabolic stability due to stronger C–F bonds . Crystal Packing: The methyl-substituted compound forms intermolecular O–H⋯O hydrogen bonds, leading to tetrameric assemblies in the solid state. Fluorine’s smaller size and higher electronegativity may alter hydrogen-bonding patterns in 2-(2-bromo-5-fluorophenyl)propan-2-ol .

2-(5-Bromo-2-methylphenyl)propan-2-ol

- Molecular Formula : C₁₀H₁₃BrO

- Molecular Weight : 229.11 g/mol

- Key Differences: Positional Isomerism: Bromine and methyl substituents are swapped (bromo at 5-position, methyl at 2-position). The 5-bromo substituent may influence π-stacking interactions differently than the 2-bromo analog . Biological Relevance: This compound is a key intermediate for SGLT2 inhibitors (antidiabetic agents), suggesting that substituent positioning is critical for target engagement .

Thiochromene Derivatives with Bromo/Fluoro Substitutions

- Example Structures :

- 2-(2-Bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene

- 2-(2-Bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene

- Key Differences: Structural Complexity: These compounds incorporate a thiochromene core with additional nitro and alkoxy groups, increasing steric bulk and electronic complexity. Supramolecular Interactions: Fluorine participates in C–F⋯O and C–H⋯F interactions, while bromine contributes to halogen bonding.

Comparative Data Table

Key Research Findings

Role of Halogens : Bromine and fluorine in this compound synergistically enhance halogen bonding (Br) and polar interactions (F), which are absent in methyl-substituted analogs. This combination may improve binding affinity in drug-receptor interactions .

Synthetic Utility : The fluorinated compound’s electron-withdrawing groups facilitate regioselective reactions, whereas methyl groups require protective strategies to avoid undesired side reactions .

Biological Activity : Fluorine’s presence correlates with improved metabolic stability in vivo, a common strategy in drug design to prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.